2-(Trifluoromethylthio)benzaldehyde
Overview
Description
2-(Trifluoromethylthio)benzaldehyde is an organic compound with the molecular formula C8H5F3OS It is characterized by the presence of a trifluoromethylthio group attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)benzaldehyde typically involves the introduction of a trifluoromethylthio group to a benzaldehyde derivative. One common method involves the reaction of benzaldehyde with trifluoromethylthiolating agents under controlled conditions. For instance, the use of trifluoromethylthiolating reagents such as trifluoromethylthiol chloride (CF3SCl) in the presence of a base can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethylthio group under appropriate conditions.
Major Products Formed
Oxidation: 2-(Trifluoromethylthio)benzoic acid.
Reduction: 2-(Trifluoromethylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylthio)benzaldehyde involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can influence the compound’s binding affinity and specificity for certain molecular targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluorobenzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
2-(Trifluoromethylthio)benzaldehyde is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted benzaldehydes. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3OS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSKYLMRBFOYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380679 | |
Record name | 2-(Trifluoromethylthio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57830-48-5 | |
Record name | 2-(Trifluoromethylthio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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